chemical structure and properties of (2-(Allyloxy)ethoxy)(tert-butyl)dimethylsilane
chemical structure and properties of (2-(Allyloxy)ethoxy)(tert-butyl)dimethylsilane
This guide provides a comprehensive technical overview of (2-(Allyloxy)ethoxy)(tert-butyl)dimethylsilane, a bifunctional organosilicon compound with significant potential in advanced organic synthesis and materials science. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical architecture, physicochemical properties, synthesis, and prospective applications, grounding all claims in established chemical principles.
Introduction: A Molecule of Strategic Importance
(2-(Allyloxy)ethoxy)(tert-butyl)dimethylsilane (CAS No. 1629273-28-4) is a specialized chemical intermediate featuring two key functional moieties: a terminal allyl group and a sterically hindered tert-butyldimethylsilyl (TBDMS) ether.[1][2] This unique combination renders it a valuable building block for a variety of chemical transformations. The allyl group serves as a versatile handle for a wide range of reactions, including cross-coupling, metathesis, and polymerization. Simultaneously, the TBDMS ether acts as a robust protecting group for the hydroxyl function of diethylene glycol monoallyl ether, offering stability under a variety of reaction conditions while allowing for selective deprotection.[3][4]
The strategic incorporation of silicon into organic molecules can significantly alter their physicochemical properties, often leading to enhanced lipophilicity, improved metabolic stability, and increased cell membrane permeability, which are highly desirable attributes in drug discovery.[5][6][7][8] While direct applications of this specific molecule in drug development are not yet widely published, its structure is emblematic of the "silicon switch" strategy in medicinal chemistry.
Chemical Structure and Physicochemical Properties
The fundamental architecture of (2-(Allyloxy)ethoxy)(tert-butyl)dimethylsilane is key to its utility.
Molecular Structure
The molecule consists of a diethylene glycol core, where one hydroxyl group is etherified with an allyl group, and the other is protected as a TBDMS ether.
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} caption: "Chemical Structure of (2-(Allyloxy)ethoxy)(tert-butyl)dimethylsilane"
Physicochemical Data
Comprehensive, experimentally determined physical properties for (2-(Allyloxy)ethoxy)(tert-butyl)dimethylsilane are not widely available in the peer-reviewed literature. However, key identifiers and data from commercial suppliers are summarized below. For comparative context, data for the structurally related, but smaller, molecule Allyloxy-tert-butyldimethylsilane (CAS 105875-75-0) is also provided.[9] It is crucial to note that the properties of these two compounds are not interchangeable.
| Property | (2-(Allyloxy)ethoxy)(tert-butyl)dimethylsilane | Allyloxy-tert-butyldimethylsilane (for comparison) |
| CAS Number | 1629273-28-4[1][2] | 105875-75-0[9] |
| Molecular Formula | C₁₁H₂₄O₂Si[1][2] | C₉H₂₀OSi[9] |
| Molecular Weight | 216.40 g/mol [1][2] | 172.34 g/mol [9] |
| Purity | ≥97% | ≥98% |
| Boiling Point | Data not available | 120 °C / 50 mmHg |
| Density | Data not available | 0.811 g/mL at 25 °C |
| Refractive Index (n₂₀/D) | Data not available | 1.421 |
Synthesis and Mechanistic Considerations
The synthesis of (2-(Allyloxy)ethoxy)(tert-butyl)dimethylsilane is typically achieved through the silylation of 2-(allyloxy)ethanol. This reaction is a cornerstone of alcohol protection chemistry.
Proposed Synthetic Workflow
The most common and efficient method for the introduction of a TBDMS group is the Corey protocol, which utilizes tert-butyldimethylsilyl chloride in the presence of a base, typically imidazole, in an aprotic polar solvent like dimethylformamide (DMF).[3]
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} caption: "Proposed Synthesis Workflow for (2-(Allyloxy)ethoxy)(tert-butyl)dimethylsilane"
Representative Experimental Protocol
This protocol is a representative procedure based on established methods for silyl ether formation and has not been optimized for this specific substrate.
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), add 2-(allyloxy)ethanol (1.0 eq) and anhydrous dimethylformamide (DMF).
-
Addition of Base: Add imidazole (2.5 eq) to the solution and stir until fully dissolved.
-
Silylation: To the stirred solution, add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq) portion-wise at room temperature. The reaction is mildly exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until consumption of the starting alcohol is complete (typically 1-2 hours).[4]
-
Workup: Dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution to remove DMF and unreacted imidazole. Separate the organic layer.
-
Extraction and Drying: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure (2-(Allyloxy)ethoxy)(tert-butyl)dimethylsilane.
Causality: The use of imidazole is critical. It is believed to form a highly reactive silylating intermediate, N-(tert-butyldimethylsilyl)imidazole, which readily reacts with the alcohol. DMF is an excellent solvent for this reaction due to its polar aprotic nature, which facilitates the dissolution of the reactants and intermediates.[10]
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.90 | ddt | 1H | -O-CH₂-CH =CH₂ |
| ~5.25 | dq | 1H | -CH=CH ₂ (trans) |
| ~5.17 | dq | 1H | -CH=CH ₂ (cis) |
| ~4.02 | dt | 2H | -O-CH ₂-CH=CH₂ |
| ~3.75 | t | 2H | Si-O-CH ₂-CH₂-O- |
| ~3.55 | t | 2H | Si-O-CH₂-CH ₂-O- |
| ~0.89 | s | 9H | -Si-C(CH ₃)₃ |
| ~0.06 | s | 6H | -Si-(CH ₃)₂ |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~134.8 | -CH₂-CH =CH₂ |
| ~117.1 | -CH=CH ₂ |
| ~72.3 | -O-CH ₂-CH=CH₂ |
| ~70.5 | Si-O-CH₂-CH ₂-O- |
| ~61.5 | Si-O-CH ₂-CH₂-O- |
| ~25.9 | -Si-C(CH ₃)₃ |
| ~18.3 | -Si-C (CH₃)₃ |
| ~-5.3 | -Si-(CH ₃)₂ |
Predicted Key IR Absorptions
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3080-3020 | Alkene | =C-H stretch[11] |
| 2960-2850 | Alkane | C-H stretch |
| 1645 | Alkene | C=C stretch |
| 1250, 840 | Silyl Ether | Si-CH₃ |
| 1100 | Ether | C-O-C stretch[11] |
Applications and Future Prospects
The dual functionality of (2-(Allyloxy)ethoxy)(tert-butyl)dimethylsilane makes it a versatile reagent for several advanced applications.
Role as a Protecting Group and Linker
The TBDMS group is a robust protecting group for alcohols, stable to a wide range of non-acidic and non-fluoride reaction conditions.[3][10][12] This stability allows for extensive chemical modification of the allyl terminus without affecting the protected hydroxyl group. The Si-O bond can be selectively cleaved under mild conditions using fluoride ion sources (e.g., tetrabutylammonium fluoride, TBAF) or acidic conditions, offering orthogonal deprotection strategies in multi-step syntheses.[4][10]
Furthermore, the entire molecule can act as a bifunctional linker. The allyl group can be used to attach the molecule to a polymer backbone or a surface, while the silyl ether can be hydrolyzed to release a tethered molecule, a strategy employed in the design of acid-sensitive biomaterials for drug delivery.[13]
Potential in Drug Development and Materials Science
-
Prodrug Design: The TBDMS ether linkage is susceptible to hydrolysis, the rate of which can be tuned by modulating the steric and electronic environment around the silicon atom.[6] This property makes silyl ethers attractive for creating prodrugs that release an active pharmaceutical ingredient under specific physiological conditions, such as the acidic environment of a tumor.[5][13]
-
Monomer for Polymerization: The terminal alkene allows this molecule to serve as a monomer in polymerization reactions, such as free-radical polymerization or ring-opening metathesis polymerization (ROMP), to create functional polymers with pendant silyl-protected hydroxyl groups.
-
Surface Modification: The allyl group can be utilized for "click" chemistry reactions or hydrosilylation to functionalize surfaces, imparting new properties to materials.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Material Safety Data Sheet (MSDS) for (2-(Allyloxy)ethoxy)(tert-butyl)dimethylsilane was not found, data from structurally similar compounds and general chemical principles dictate the following precautions.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene or nitrile rubber), safety goggles or a face shield, and a lab coat.[14]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[14][15] Keep away from heat, sparks, and open flames, as related compounds are flammable.[14][16] Grounding and bonding of containers may be necessary to prevent static discharge.[14][16]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis from atmospheric moisture. Recommended storage temperature is often 2-8°C.
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.[14][17]
Disclaimer: This safety information is for guidance only. Always consult the specific MSDS provided by the supplier before handling this chemical.
Conclusion
(2-(Allyloxy)ethoxy)(tert-butyl)dimethylsilane represents a class of highly versatile bifunctional molecules. Its combination of a reactive allyl handle and a robust, yet selectively cleavable, silyl ether protecting group provides chemists with a powerful tool for complex organic synthesis, polymer chemistry, and materials science. While its direct application in marketed drugs is yet to be realized, its structural motifs are highly relevant to contemporary strategies in medicinal chemistry, particularly in the design of sophisticated prodrug and drug delivery systems. As research in these areas continues to expand, the utility of such strategically designed organosilicon compounds is poised to grow.
References
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Showell, G. A., & Mills, J. S. (2003). The role of silicon in drug discovery. Drug Discovery Today, 8(12), 551-556. [Link]
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Gelest, Inc. (2016). Safety Data Sheet: ALLYLOXY-t-BUTYLDIMETHYLSILANE. [Link]
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M. B. G. de la Torre, et al. (2024). The role of silicon in drug discovery: a review. RSC Medicinal Chemistry. [Link]
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Royal Society of Chemistry. (2024). The role of silicon in drug discovery: a review. RSC Publishing. [Link]
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Beaucage, S. L., et al. (2012). Tunable Bifunctional Silyl Ether Cross-Linkers for the Design of Acid Sensitive Biomaterials. Journal of the American Chemical Society, 134(4), 2269–2272. [Link]
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Royal Society of Chemistry. (n.d.). Electronic supplementary information for: A Rapid One-Step Surface Functionalization of Polyvinyl Chloride by Combining Click Sulfur(VI). [Link]
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Kops, University of Konstanz. (2021). The Total Synthesis of Waihoensene and Studies Toward the Syntheses of Vallesamidine and Lyconadin C. [Link]
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University of Colorado Boulder. (n.d.). Spectroscopy Infrared Spectra. [Link]
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PubChem. (n.d.). tert-Butyl-[2-[2-[2-[2-[2-(tert-butyldimethylsilyl)oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]dimethylsilane. [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]
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University of Calgary. (n.d.). Alcohol Protecting Groups. [Link]
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Wiley-VCH. (n.d.). Supporting Information. [Link]
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SynArchive. (n.d.). Protecting Groups List. [Link]
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Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]
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